molecular formula C9H9N3O2 B2663937 Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate CAS No. 73605-91-1

Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate

Cat. No.: B2663937
CAS No.: 73605-91-1
M. Wt: 191.19 g/mol
InChI Key: TUURBMNAWKVTHI-UHFFFAOYSA-N
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Description

Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate is an organic compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 and is typically in solid form . The IUPAC name for this compound is ethyl 1H-1,2,3-benzotriazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O2/c1-2-14-9(13)6-3-4-7-8(5-6)11-12-10-7/h3-5H,2H2,1H3,(H,10,11,12) . This indicates the connectivity and hydrogen count of the molecule’s atoms .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a theoretical density of 1.339 and a boiling point of 356.8 °C at 760 mmHg . The refractive index of this compound is 1.635 .

Scientific Research Applications

Synthesis and Corrosion Inhibition

  • Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate derivatives have been synthesized using the Microwave Assisted Organic Synthesis (MAOS) method. These compounds show significant corrosion inhibition activity on carbon steel in environments like NaCl saturated with CO2, indicating potential applications in corrosion protection (Insani, Wahyuningrum, & Bundjali, 2015).

Antibacterial and Antifungal Properties

  • Novel compounds of this class have demonstrated moderate antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. Some derivatives have specifically shown effectiveness against Bacillus subtilis and Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Methodological Advances in Synthesis

  • Improved procedures for synthesizing substituted 1H-1,2,3-triazoles have been developed, enhancing yields and expanding the range of methylene compounds used in the Dimroth Reaction. This methodological advancement broadens the scope of synthesizing various derivatives of this compound (Cottrell et al., 1991).

Potential as Antiasthmatic Agents

  • Certain derivatives, particularly those involving nucleophilic displacement reactions, have shown potential as antiasthmatic agents, highlighting another significant area of application (Buckle, Outred, & Rockell, 1981).

Application in Peptide Synthesis

  • Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a derivative, has been used effectively in solid phase peptide synthesis, demonstrating high coupling efficiency. This application is crucial in the field of biochemistry for synthesizing peptides and proteins (Jiang, Davison, Tennant, & Ramage, 1998).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate involves the reaction of ethyl 2-aminobenzoate with hydrazine hydrate to form ethyl 2-hydrazinylbenzoate. This intermediate is then reacted with ethyl chloroformate and sodium azide to form the final product.", "Starting Materials": [ "Ethyl 2-aminobenzoate", "Hydrazine hydrate", "Ethyl chloroformate", "Sodium azide" ], "Reaction": [ "Step 1: Ethyl 2-aminobenzoate is reacted with hydrazine hydrate in ethanol at reflux temperature to form ethyl 2-hydrazinylbenzoate.", "Step 2: Ethyl 2-hydrazinylbenzoate is then reacted with ethyl chloroformate and triethylamine in dichloromethane at room temperature to form the intermediate ethyl 2-(2-chloroformylhydrazinyl)benzoate.", "Step 3: Sodium azide is added to the reaction mixture and the reaction is allowed to proceed at room temperature for several hours to form the final product, Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate." ] }

CAS No.

73605-91-1

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 4H-benzotriazole-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-7-8(5-6)11-12-10-7/h3-4H,2,5H2,1H3

InChI Key

TUURBMNAWKVTHI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=NNN=C2C=C1

Canonical SMILES

CCOC(=O)C1=CC=C2C(=NN=N2)C1

solubility

not available

Origin of Product

United States

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